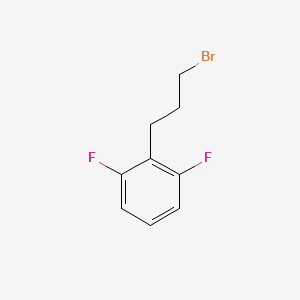

2-(3-Bromopropyl)-1,3-difluorobenzene

Descripción general

Descripción

2-(3-Bromopropyl)-1,3-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a bromopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,3-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under specific conditions . The reaction conditions often include a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromopropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol.

Aplicaciones Científicas De Investigación

2-(3-Bromopropyl)-1,3-difluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-(3-Bromopropyl)-1,3-difluorobenzene exerts its effects involves its interaction with molecular targets through various pathways. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Bromopropyl)-1,4-difluorobenzene

- 2-(3-Bromopropyl)-1,2-difluorobenzene

- 2-(3-Bromopropyl)-1,3-dichlorobenzene

Uniqueness

2-(3-Bromopropyl)-1,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both bromine and fluorine atoms allows for a diverse range of chemical transformations and applications.

Actividad Biológica

2-(3-Bromopropyl)-1,3-difluorobenzene is an organic compound characterized by its unique structure, which includes a difluorobenzene ring with a 3-bromopropyl substituent. Its molecular formula is C₉H₉BrF₂, and it has a molecular weight of approximately 217.08 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological activity. The presence of halogens (bromine and fluorine) enhances lipophilicity and can improve interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrF₂ |

| Molecular Weight | 217.08 g/mol |

| Functional Groups | Bromine, Fluorine |

Synthesis Methods

Several methods can be employed to synthesize this compound. One common approach involves nucleophilic substitution reactions using (3-bromopropyl)trimethylammonium bromide and potassium carbonate under mild conditions.

Antimicrobial Properties

Research into the biological activity of this compound is still in its early stages; however, preliminary findings suggest potential applications in combating microbial infections. Compounds with similar structures have been documented for their antibacterial and antifungal properties, indicating that this compound may exhibit similar activities due to the presence of halogen substituents which often enhance biological efficacy.

- Antibacterial Activity : The compound's structural analogs have shown effectiveness against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The lipophilicity introduced by the bromine and fluorine atoms may facilitate membrane penetration and interaction with bacterial targets.

- Antifungal Activity : Similar compounds have also been tested for antifungal properties, suggesting that this compound could be evaluated for its ability to inhibit fungal growth.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | Lacks the propyl group; simpler structure |

| 1-(4-Bromobutyl)-2,3-difluorobenzene | C₉H₉BrF₂ | Longer alkyl chain; different substitution pattern |

| 1-Fluoro-2-bromopropylbenzene | C₉H₉BrF | Contains only one fluorine; distinct reactivity |

The unique combination of bromine and fluorine in this compound may provide distinct chemical properties that enhance its utility in pharmaceutical applications compared to its analogs.

Propiedades

IUPAC Name |

2-(3-bromopropyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIQDVWDGUSTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634557 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401939-94-4 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.